molecular formula C17H15NO4S2 B2971147 ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate CAS No. 932464-24-9

ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2971147
CAS No.: 932464-24-9
M. Wt: 361.43
InChI Key: OBVAPOIQESOYPK-UHFFFAOYSA-N
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Description

Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 2-carboxylate ester group and a 3-sulfamoyl moiety substituted with an N-phenyl group. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between substituted benzo[b]thiophene carboxylic acids and sulfonamide precursors, as demonstrated in methodologies for analogous compounds .

Properties

IUPAC Name

ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-2-22-17(19)15-16(13-10-6-7-11-14(13)23-15)24(20,21)18-12-8-4-3-5-9-12/h3-11,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVAPOIQESOYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate typically involves the condensation of benzo[b]thiophene derivatives with phenylsulfamoyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzo[b]thiophene Core

Halogenated Derivatives
  • Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (4a) : Incorporates a chlorine atom at position 6, synthesized via condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate (96% yield) .
  • Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate (4b) : Features a fluorine atom at position 6, synthesized with a lower yield (21%) due to challenges in crystallization .

Key Differences :

  • Chlorine’s electron-withdrawing nature enhances electrophilic reactivity compared to fluorine.
Hydroxy and Oxo Derivatives
  • Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate : Contains hydroxyl and ketone groups at positions 4, 5, and 7, synthesized via acetylation of precursor compounds .
  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate : Lacks the sulfamoyl group, replacing it with a hydroxyl group at position 3, synthesized via base-mediated reactions .

Key Differences :

  • Hydroxy/oxo derivatives exhibit higher polarity, impacting solubility and bioavailability.

Variations in the Sulfamoyl Substituent

Aromatic vs. Aliphatic Sulfamoyl Groups
  • Ethyl 3-(N-(p-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate : Features a para-methylphenyl group on the sulfamoyl nitrogen, synthesized via coupling with 4-methylaniline .
  • Methyl 3-(N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate : Substitutes phenyl with a methyl group, reducing steric bulk and altering pharmacokinetics .

Key Differences :

  • Methylsulfamoyl derivatives may exhibit faster metabolic clearance due to smaller substituents .
Heterocyclic Sulfamoyl Analogues
  • Benzo[b]thiophene-2-carboxanilides : Replace the ester group with an amide linkage, enabling hydrogen bonding with biological targets like STAT3 .

Key Differences :

  • Amide derivatives often show higher thermal stability and altered solubility profiles compared to esters.

Insights :

  • Halogenation at position 6 is more efficient for chlorine than fluorine .
  • Sulfamoyl coupling reactions require careful optimization of reagents (e.g., EDC for amides) .
Antimicrobial Activity
  • Ethyl 6-halogenobenzo[b]thiophene-2-carboxylates exhibit moderate activity against S. aureus, with chlorine derivatives outperforming fluorine analogues due to enhanced lipophilicity .
  • Sulfamoyl-containing derivatives (e.g., target compound) are hypothesized to inhibit bacterial dihydropteroate synthase (DHPS) via sulfonamide moieties .
STAT3 Inhibition
  • Benzo[b]thiophene carboxanilides show nanomolar inhibition of STAT3, a cancer-related signaling protein, but ester derivatives like the target compound are less studied .
LogP and Solubility
  • The target compound’s LogP (estimated via Molinspiration) is higher than hydroxy derivatives but lower than p-tolyl analogues, balancing membrane permeability and aqueous solubility .

Biological Activity

Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Structural Characteristics

This compound features a benzo[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the sulfamoyl group enhances its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the benzo[b]thiophene structure have shown effectiveness against Mycobacterium tuberculosis (MTB) strains. A study highlighted that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant MTB strains . This suggests that this compound may also possess similar activity due to its structural similarities.

Anticancer Potential

The anticancer effects of benzo[b]thiophene derivatives have been widely studied, with many demonstrating promising results against various cancer cell lines. For example, a compound structurally related to this compound was found to inhibit proliferation and induce apoptosis in human breast cancer cells (MDA-MB-231) through modulation of the RhoA/ROCK signaling pathway . This pathway is crucial in regulating cell migration and invasion, indicating that similar mechanisms may be at play for this compound.

In vitro evaluations have shown that compounds with the benzo[b]thiophene scaffold can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital in neurodegenerative diseases . The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive functions.

Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntitubercularMycobacterium tuberculosis2.73 - 22.86 μg/mL
AnticancerMDA-MB-231 (breast cancer)IC50 not specified
Cholinesterase InhibitionAChE/BChEIC50 values varied

Case Studies

  • Antitubercular Activity : A series of benzo[b]thiophene derivatives were tested against both drug-sensitive and multidrug-resistant strains of MTB, demonstrating significant antitubercular activity and low cytotoxicity towards human cell lines .
  • Anticancer Mechanism : Research on related compounds revealed that they could inhibit cancer cell migration and invasion by targeting the RhoA/ROCK pathway, leading to decreased cell viability in vitro .

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